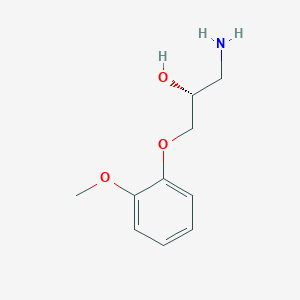
2-hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide is an organic compound with the molecular formula C15H15NO4 It is a benzamide derivative, characterized by the presence of hydroxyl and methoxy groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide typically involves the condensation of 2-hydroxy-4-methoxybenzoic acid with 2-methoxyaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired benzamide .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Ultrasonic irradiation has also been employed to improve the efficiency of the condensation reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methoxybenzophenone.
Reduction: Formation of 2-hydroxy-4-methoxy-N-(2-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 2-hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-N-(2-methoxyphenyl)benzamide
- 2-Hydroxy-N-(4-methoxyphenyl)benzamide
- 4-Hydroxy-N-(2-methylphenyl)benzamide
- 2-Hydroxy-4-methoxybenzophenone
Uniqueness
2-Hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide is unique due to the specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical properties and biological activities.
Propiedades
Fórmula molecular |
C15H15NO4 |
|---|---|
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
2-hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C15H15NO4/c1-19-10-7-8-11(13(17)9-10)15(18)16-12-5-3-4-6-14(12)20-2/h3-9,17H,1-2H3,(H,16,18) |
Clave InChI |
TWSCPCATKBOMSI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(2-methylsulfanyl-5-oxopyrido[4,3-d]pyrimidin-6-yl)acetate](/img/structure/B13886150.png)






![(2,4,5-Trichlorophenyl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13886173.png)


![Tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13886192.png)
![4-[(3-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13886208.png)
![1-[1-(Hydroxymethyl)cyclopropyl]ethanol](/img/structure/B13886220.png)

